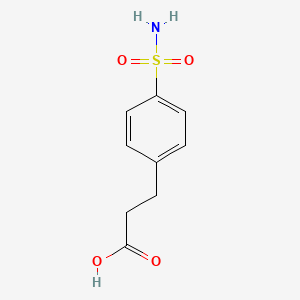

3-(4-Sulfamoylphenyl)propanoic acid

Descripción

Scholarly Significance and Research Trajectories

The scholarly significance of 3-(4-sulfamoylphenyl)propanoic acid lies not in its direct application, but in its role as a scaffold for generating derivatives with specific biological activities. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, and its combination with a phenylpropanoic acid structure has prompted several research trajectories.

Academic investigations have primarily focused on modifying this core structure to explore potential treatments for a range of conditions. Key research trajectories include:

Antimicrobial Agents: Researchers have synthesized derivatives of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, to develop novel candidates for targeting multidrug-resistant bacterial and fungal pathogens. nih.govmdpi.com These studies explore how different substitutions on the core structure influence antimicrobial efficacy against clinically relevant pathogens, including ESKAPE group bacteria and drug-resistant Candida species. nih.govmdpi.com

Anticancer Therapies: The propanoic acid scaffold is being utilized to develop new anticancer agents. mdpi.commdpi.com Studies have reported the synthesis of derivatives, like 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, which exhibit antiproliferative activity against cancer cell lines. mdpi.comnih.gov Research in this area often investigates the structure-activity relationship to enhance cytotoxicity towards cancer cells while maintaining a favorable profile in non-cancerous cells. mdpi.commdpi.com

Metabolic Disease Modulators: The design of agonists for receptors involved in metabolic diseases, such as free fatty acid receptor 4 (FFA4), has incorporated similar propanoic acid structures. researchgate.net This line of research aims to create compounds that can modulate metabolic pathways, offering potential for anti-diabetic therapies. researchgate.net

Neurological Receptor Antagonists: Analogues featuring a sulfonamidoalkyl group have been synthesized and evaluated as antagonists for the NMDA receptor, which is implicated in various neurological processes. nih.gov These studies often involve molecular modeling to understand the binding interactions at the receptor site. nih.gov

Current Research Landscape and Unexplored Avenues

The current research landscape is characterized by the rational design and synthesis of novel derivatives based on the this compound framework. Scientists are actively exploring how modifications to the phenyl ring, the propanoic acid chain, or the sulfonamide group can lead to enhanced potency and selectivity for specific biological targets. nih.govmdpi.com For instance, the creation of hydrazones from related propanoic acid derivatives has been shown to yield compounds with potent and broad-spectrum antimicrobial activity. nih.gov Similarly, the introduction of an oxime moiety into certain derivatives has been found to significantly boost antiproliferative effects in cancer studies. mdpi.comnih.gov

Despite this active research, several avenues remain relatively unexplored. While much of the focus is on developing derivatives for specific therapeutic targets, a comprehensive screening of the parent compound, this compound, across a wide array of biological assays is not extensively documented. Such an investigation could reveal unexpected activities and open up new research directions.

Furthermore, the application of this scaffold in areas beyond the current primary trajectories, such as in the development of anti-inflammatory or cardiovascular agents, represents a significant area for future exploration. The synthesis of novel derivatives using innovative catalytic methods could also provide more efficient routes to a wider diversity of compounds for biological screening. scispace.com The development of this compound as a scaffold for novel antioxidant candidates is another area of emerging interest. mdpi.com

Structure

2D Structure

Propiedades

Número CAS |

90610-69-8 |

|---|---|

Fórmula molecular |

C9H10NO4S- |

Peso molecular |

228.25 g/mol |

Nombre IUPAC |

3-(4-sulfamoylphenyl)propanoate |

InChI |

InChI=1S/C9H11NO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)(H2,10,13,14)/p-1 |

Clave InChI |

JUEONDBIBADVGD-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)N |

SMILES canónico |

C1=CC(=CC=C1CCC(=O)[O-])S(=O)(=O)N |

Solubilidad |

not available |

Origen del producto |

United States |

Synthetic Methodologies for 3 4 Sulfamoylphenyl Propanoic Acid and Its Core Precursors

Established Synthetic Pathways to 3-(4-Sulfamoylphenyl)propanoic Acid

The synthesis of this compound can be achieved through several established routes, primarily involving the modification of a pre-existing phenylpropanoic acid scaffold or the construction of the molecule through addition reactions.

Direct Sulfonation Approaches

One of the most direct methods for the synthesis of sulfonated aromatic compounds involves the reaction of an aromatic compound with a sulfonating agent. In the context of this compound, this would typically involve the sulfonation of 3-phenylpropanoic acid. wikipedia.orgnih.gov

A common approach for sulfonation is the use of chlorosulfonic acid, which can directly introduce a sulfonyl chloride group onto the aromatic ring. This intermediate can then be converted to the desired sulfonamide. mdpi.com The process generally involves the careful addition of chlorosulfonic acid to 3-phenylpropanoic acid, followed by amination of the resulting sulfonyl chloride.

However, direct sulfonation can sometimes lead to a mixture of isomers, and the reaction conditions must be carefully controlled to favor the formation of the desired para-substituted product. The use of protecting groups for the carboxylic acid functionality may be necessary to prevent side reactions.

Addition Reactions to Acrylic Acid

An alternative strategy involves the Michael addition of a nucleophile to an activated alkene like acrylic acid or its esters. masterorganicchemistry.comtamu.edu This approach builds the propanoic acid side chain onto a pre-functionalized benzene (B151609) ring.

For instance, a suitably protected sulfamoyl-substituted benzene derivative could act as a nucleophile in a reaction with acrylic acid or an acrylate (B77674) ester. This conjugate addition would form the carbon-carbon bond necessary to create the this compound structure. masterorganicchemistry.com The reaction is typically catalyzed by a base. tamu.edu

Preparation of Key Intermediates for Scaffold Elaboration

The synthesis of more complex molecules often relies on the preparation of versatile intermediates that can be further modified. For derivatives of this compound, N-substituted β-alanines and thioureido acid derivatives are important building blocks.

Synthesis of N-Substituted β-Alanines

N-substituted β-alanines are valuable precursors for a variety of biologically active compounds. chinesechemsoc.orgchinesechemsoc.org Their synthesis can be achieved through several methods, including the Michael addition of amines to acrylic acid or its esters. For example, the reaction of 4-aminophenol (B1666318) with acrylic acid can yield N-(4-hydroxyphenyl)-β-alanine. nih.gov

Recent research has also explored the use of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs) for the controlled synthesis of poly(β-peptoid)s. chinesechemsoc.orgchinesechemsoc.org These methods offer a pathway to a diverse range of functionalized β-alanine derivatives.

Formation of Thioureido Acid Derivatives

Thioureido acids are another class of important intermediates. ktu.edu The synthesis of these compounds often involves the reaction of an amino acid with an isothiocyanate. For example, 3-(1-(4-sulfamoylphenyl)thioureido)propanoic acid can be synthesized from the corresponding amino-sulfonamide and an appropriate thiocyanate (B1210189) precursor. ktu.edu These thiourea (B124793) derivatives can be prepared by reacting amines with carbon disulfide. acs.orgorganic-chemistry.org

Novel and Modified Synthetic Strategies

Researchers are continuously developing new and improved methods for the synthesis of complex molecules. In the context of this compound and its analogs, these efforts focus on improving efficiency, yield, and stereoselectivity.

One area of active research is the development of catalytic methods for the synthesis of β-substituted alanines. rsc.org For instance, the use of N-heterocyclic carbenes as non-covalent organocatalysts has been shown to promote highly enantioselective sulfa-Michael addition reactions. rsc.org This approach allows for the stereocontrolled formation of the carbon-sulfur bond, which is a key feature in some related structures.

Furthermore, enzymatic methods are gaining traction for the synthesis of chiral amino acids. Imine reductase (IRED) biocatalysts have been used for the asymmetric synthesis of N-substituted α-amino esters from α-ketoesters via reductive amination. nih.gov While not directly applied to this compound in the reviewed literature, this technology holds promise for the enantioselective synthesis of related β-amino acid derivatives.

Derivatization Strategies and Analog Design Based on the 3 4 Sulfamoylphenyl Propanoic Acid Scaffold

Chemical Transformations at the Propanoic Acid Moiety

The carboxylic acid group of the propanoic acid side chain is a primary site for chemical modification, offering a gateway to numerous derivatives through well-established synthetic protocols.

The carboxylic acid can be readily converted into esters and amides, which can alter the compound's polarity, solubility, and ability to interact with biological targets.

Esterification: The formation of esters is typically achieved by reacting 3-(4-sulfamoylphenyl)propanoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For instance, reaction with methanol (B129727) under acidic conditions yields the corresponding methyl ester. nih.gov This transformation is valuable for creating prodrugs or modifying the pharmacokinetic profile of the parent compound.

Amidation: Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). A general approach involves reacting the acid with an amine in the presence of a coupling agent to form the desired amide bond. nih.govyoutube.com This strategy allows for the introduction of a wide variety of substituents, significantly expanding the chemical space around the core scaffold. For example, reaction with ammonia (B1221849) would yield the primary amide, 3-(4-sulfamoylphenyl)propanamide. masterorganicchemistry.com

Table 1: Representative Esterification and Amidation Reactions

| Reaction | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | This compound, Methanol | H₂SO₄ (catalytic), Reflux | Methyl 3-(4-sulfamoylphenyl)propanoate |

| Amidation | This compound, Benzylamine | DCC, CH₂Cl₂ | N-Benzyl-3-(4-sulfamoylphenyl)propanamide |

| Amidation | This compound, Ammonia | DCC or similar coupling agent | 3-(4-Sulfamoylphenyl)propanamide |

A particularly fruitful derivatization pathway begins with the conversion of the carboxylic acid to a hydrazide, a key intermediate for the synthesis of various heterocyclic systems.

The synthesis of the acid hydrazide, 3-(4-sulfamoylphenyl)propanehydrazide, is typically accomplished by first converting the parent acid to its corresponding ester (e.g., methyl or ethyl ester) followed by treatment with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent, such as ethanol (B145695), under reflux. rsc.orgwikipedia.org This hydrazide serves as a versatile synthon for further modifications.

Hydrazones are readily synthesized by the condensation reaction of the 3-(4-sulfamoylphenyl)propanehydrazide with various aldehydes or ketones. The reaction is usually carried out in a protic solvent like ethanol, often with a catalytic amount of acid, and proceeds by refluxing the mixture. google.comyoutube.com This reaction allows for the introduction of a diverse range of aryl or alkylidene substituents, leading to compounds with varied electronic and steric properties. For example, reacting the hydrazide with 4-chlorobenzaldehyde (B46862) in refluxing ethanol yields the corresponding hydrazone, 3-(4-sulfamoylphenyl)-N'-(4-chlorobenzylidene)propanehydrazide. google.comyoutube.com

Table 2: Synthesis of a Representative Hydrazone

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-(4-Sulfamoylphenyl)propanehydrazide | 4-Chlorobenzaldehyde | Absolute Ethanol, Reflux | 3-(4-Sulfamoylphenyl)-N'-(4-chlorobenzylidene)propanehydrazide | ~81% google.com |

The hydrazide and its derivatives are invaluable precursors for constructing five-membered heterocyclic rings, which are prominent motifs in many biologically active molecules.

1,3,4-Oxadiazoles: These can be synthesized directly from the hydrazide. One common method involves the oxidative cyclization of acylhydrazones (derived from the hydrazide as described in 3.1.2.1) using reagents like chloramine-T or iodine in the presence of a base. nih.gov Alternatively, reaction of the hydrazide with a carboxylic acid followed by cyclodehydration using an agent like phosphorus oxychloride can yield 2,5-disubstituted 1,3,4-oxadiazoles. youtube.com

1,3,4-Thiadiazoles: The synthesis of thiadiazoles often proceeds via a thiosemicarbazide (B42300) intermediate. This is formed by reacting the 3-(4-sulfamoylphenyl)propanehydrazide with an isothiocyanate. Subsequent intramolecular cyclization of the thiosemicarbazide, typically under acidic conditions (e.g., using concentrated sulfuric acid), leads to the formation of the 1,3,4-thiadiazole (B1197879) ring. nih.govyoutube.com Another route involves reacting the hydrazide with carbon disulfide in a basic medium, which after acidification, cyclizes to form a 1,3,4-thiadiazole-2-thiol (B7761032) derivative.

1,2,4-Triazoles: Similar to thiadiazoles, the synthesis of 1,2,4-triazoles also utilizes the thiosemicarbazide intermediate derived from the hydrazide. However, the cyclization is carried out in an alkaline medium, such as by refluxing with aqueous sodium hydroxide. nih.govyoutube.com This base-catalyzed cyclization provides a regioselective route to the 1,2,4-triazole-3-thiol core.

Hydrazide Formation and Subsequent Condensation Reactions

Aromatic Ring Functionalization and Substitution Patterns

While derivatization of the propanoic acid moiety is common, the phenyl ring also presents opportunities for modification, primarily through electrophilic aromatic substitution.

Introducing halogen atoms (F, Cl, Br, I) onto the phenyl ring can significantly influence the electronic properties and lipophilicity of the molecule. The position of substitution is dictated by the directing effects of the existing substituents: the propanoic acid chain and the sulfamoyl group.

The sulfamoyl group (-SO₂NH₂) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. rsc.org The 3-propanoic acid group is a weakly deactivating (or very weakly activating), ortho-, para-directing group. In the this compound structure, these groups are para to each other. The directing effects are therefore concerted: the sulfamoyl group directs incoming electrophiles to positions 3 and 5 (meta to itself), while the propanoic acid group directs to the same positions (ortho to itself).

Therefore, electrophilic halogenation is predicted to occur at the positions ortho to the propanoic acid substituent and meta to the sulfamoyl group. However, the strong deactivating effect of the sulfamoyl group makes the aromatic ring electron-deficient and less susceptible to electrophilic attack. rsc.org Consequently, forcing conditions, such as the use of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃ for chlorination and bromination) and potentially elevated temperatures, would be required to achieve halogenation. wikipedia.orgyoutube.com For iodination of a deactivated ring, an oxidizing agent like nitric acid in the presence of iodine is often necessary to generate a more potent electrophile. youtube.com

Table 3: Predicted Regioselectivity of Aromatic Halogenation

| Reaction | Reagents | Predicted Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 3-Bromo-5-(4-sulfamoylphenyl)propanoic acid & 3,5-Dibromo- (possible) | Concerted directing effects of the meta-directing -SO₂NH₂ and ortho-directing -CH₂CH₂COOH groups to positions 3 and 5. |

| Chlorination | Cl₂, AlCl₃ | 3-Chloro-5-(4-sulfamoylphenyl)propanoic acid & 3,5-Dichloro- (possible) | Concerted directing effects of the meta-directing -SO₂NH₂ and ortho-directing -CH₂CH₂COOH groups to positions 3 and 5. |

Incorporation of Diverse Aromatic and Heterocyclic Substituents (e.g., Pyrazoles, Pyrroles, Thiazoles)

Pyrazoles: These five-membered aromatic heterocycles can be incorporated to introduce additional hydrogen bond donors and acceptors. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For instance, reacting a diketone like hispolon (B173172) with 4-sulfonamide phenylhydrazine (B124118) hydrochloride can yield pyrazole-sulfonamide conjugates. scielo.org.mx Another approach involves reacting a pyrazole-containing amine, such as 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (Ampyrone), with a benzenesulfonyl chloride derivative to form the sulfonamide linkage directly. nih.gov

Pyrroles: The Paal-Knorr synthesis is a cornerstone method for incorporating pyrrole (B145914) moieties. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To create a pyrrole-containing analog of the target scaffold, 4-aminobenzenesulfonamide (sulfanilamide), which is a related structure, can be reacted with a 1,4-diketone under neutral or weakly acidic conditions. organic-chemistry.org The use of various catalysts, including silica-supported sulfuric acid, has been shown to facilitate this reaction under greener, solvent-free conditions. rgmcet.edu.in

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a widely used and robust method for creating this sulfur- and nitrogen-containing heterocycle. bepls.comyoutube.com The core reaction involves the condensation of an α-haloketone with a thioamide. youtube.com To apply this to the target scaffold, one could synthesize an α-haloketone derivative of this compound and react it with a thioamide like thiourea (B124793). nih.govnih.gov This approach has been successfully used to prepare various 2-aminothiazole (B372263) derivatives. researchgate.net

The following table summarizes these synthetic strategies:

| Heterocyclic Substituent | General Synthetic Route | Reactants Based on Scaffold |

| Pyrazole | Condensation of a 1,3-dicarbonyl with a hydrazine | A 1,3-dicarbonyl compound and a hydrazine derivative of the scaffold (e.g., 4-hydrazinylbenzenesulfonamide). scielo.org.mx |

| Pyrrole | Paal-Knorr Synthesis | A 1,4-dicarbonyl compound and an amine derivative of the scaffold (e.g., 4-amino-3-(4-sulfamoylphenyl)propanoic acid). organic-chemistry.orgalfa-chemistry.com |

| Thiazole | Hantzsch Thiazole Synthesis | An α-haloketone derivative of the scaffold and a thioamide (e.g., thiourea). bepls.comnih.gov |

Modifications of the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH₂) is a critical pharmacophoric element, and its modification is a central theme in analog design. Changes to this group can profoundly impact acidity, solubility, and target-binding interactions.

N-Substitution on the Sulfonamide Group

Attaching substituents to the sulfonamide nitrogen (N-substitution) is a common strategy to modulate physicochemical properties. This is typically achieved by reacting the primary sulfonamide with an appropriate electrophile. For example, reacting sulfanilamide (B372717) with acetyl chloride in pyridine (B92270) yields N-(4-sulfamoylphenyl)acetamide, an N-acylated derivative. google.com Similarly, reaction with various substituted benzoic acids using peptide coupling reagents can produce a range of N-benzoyl sulfonamides. youtube.com The reaction of an arylsulfonyl chloride with an appropriate aniline (B41778) or other amine is a standard method for creating N-aryl or N-alkyl sulfonamides. youtube.com These modifications can alter hydrogen bonding patterns and introduce new steric or electronic features.

Conjugation with Complex Ligands

The sulfonamide group can also function as a chemical handle for attaching complex ligands, enabling the creation of targeted drug delivery systems. rgmcet.edu.in This strategy aims to enhance the accumulation of the compound in diseased cells by linking it to a ligand that binds to overexpressed receptors on the target cells. nih.gov For example, the carboxyl groups of targeting molecules like folic acid can be activated and then conjugated to the sulfonamide moiety. rgmcet.edu.in Other approaches involve linking ligands such as peptides, antibodies, or aptamers to the scaffold using various bioconjugation techniques, such as reacting amine-bearing ligands with activated carboxyl groups on the molecule. researchgate.netnih.gov This can be done post-formulation on nanoparticles or by pre-conjugating the ligand to the carrier molecule. researchgate.netnih.gov

Bioisosteric Replacements within the this compound Framework

Bioisosterism involves substituting one functional group with another that retains similar biological activity while potentially improving physicochemical or pharmacokinetic properties. wikipedia.orgresearchgate.net This is a powerful tool for lead optimization.

Carboxylic Acid Bioisosteres: The carboxylic acid group is crucial for the activity of many drugs but can be a liability due to rapid metabolism or poor permeability. Several non-classical bioisosteres can mimic its acidic and hydrogen-bonding properties. bepls.comresearchgate.net

Tetrazole: This acidic heterocycle is a well-established carboxylic acid bioisostere. Its substitution can enhance metabolic stability and, in some cases, improve oral bioavailability and potency, as famously demonstrated in the development of losartan. scielo.org.mxresearchgate.net

Acylsulfonamide: This group is also acidic and is frequently used as a carboxylic acid surrogate, sometimes leading to derivatives with improved properties. researchgate.net

Hydroxamic Acid: This functional group can also replace a carboxylic acid, offering a different acidity profile and the ability to chelate metal ions.

Sulfonamide Bioisosteres: The sulfonamide group itself can be replaced. The sulfoximine (B86345) group has emerged as a viable bioisostere for sulfonamides and sulfones. In some contexts, the sulfonamide and carboxylic acid groups can even serve as bioisosteres for each other, given their shared ability to engage in key hydrogen bonding interactions. scielo.org.mxwikipedia.org

Phenyl Ring Bioisosteres: The central phenyl ring, while providing a rigid scaffold, often contributes to high lipophilicity and metabolic susceptibility. organic-chemistry.org Replacing it can be a key strategy to improve drug-like properties. nih.govorganic-chemistry.org

Heteroaromatic Rings: Replacing the phenyl ring with heterocycles like pyridine or thiophene (B33073) can alter polarity, solubility, and metabolic profile while presenting new vectors for protein interactions.

Saturated Aliphatic Rings: The use of C(sp³)-rich, non-aromatic rings like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) is an advanced strategy. alfa-chemistry.com These "saturated bioisosteres" can mimic the geometry of a phenyl ring but lead to significant improvements in solubility, metabolic stability, and other key developability parameters. nih.govnih.gov

The following table outlines common bioisosteric replacements for the scaffold's key functional groups:

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity, improves metabolic stability, can enhance potency. researchgate.net |

| Carboxylic Acid (-COOH) | N-Acylsulfonamide (-CONHSO₂R) | Acts as an acidic mimic with different physicochemical properties. researchgate.net |

| Sulfonamide (-SO₂NH₂) | Sulfoximine (-SO(NH)R) | Provides a different steric and electronic profile while maintaining hydrogen bonding capabilities. |

| Phenyl Ring | Heteroaromatic Rings (e.g., Pyridine) | Modulates electronics, polarity, and potential for hydrogen bonding. nih.gov |

| Phenyl Ring | Saturated Rings (e.g., Bicyclo[1.1.1]pentane) | Reduces lipophilicity, improves solubility and metabolic stability. nih.govalfa-chemistry.com |

Advanced Spectroscopic and Structural Characterization of 3 4 Sulfamoylphenyl Propanoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Proton NMR (¹H-NMR)

Proton NMR spectroscopy of 3-(4-Sulfamoylphenyl)propanoic acid is predicted to exhibit a distinct set of signals corresponding to the different types of protons in its structure. The aromatic protons on the benzene (B151609) ring are expected to appear as a complex multiplet system due to second-order coupling effects, typical for para-substituted benzene rings. The protons of the propanoic acid chain will present as two triplets, corresponding to the methylene (B1212753) groups adjacent to the aromatic ring and the carboxylic acid group. The acidic proton of the carboxyl group and the protons of the sulfonamide group are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₂-H, C₆-H) | ~7.8 | Doublet |

| Aromatic (C₃-H, C₅-H) | ~7.4 | Doublet |

| -CH₂-Ar | ~2.9 | Triplet |

| -CH₂-COOH | ~2.6 | Triplet |

| -COOH | Variable | Broad Singlet |

| -SO₂NH₂ | Variable | Broad Singlet |

Note: The predicted ¹H-NMR data is based on computational models and may differ from experimental values. Data for analogous compounds, such as 3-(4-Hydroxyphenyl)propanoic acid, shows similar patterns for the propanoic acid chain protons. bmrb.io

Carbon-13 NMR (¹³C-NMR)

In the ¹³C-NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carboxylic acid will resonate at the most downfield position, typically around 170-180 ppm. The aromatic carbons will appear in the range of 120-150 ppm, with the carbon attached to the sulfonamide group and the carbon bearing the propanoic acid chain showing distinct chemical shifts. The two methylene carbons of the propanoic acid chain will be found in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~175 |

| C-SO₂NH₂ (Aromatic) | ~145 |

| C-CH₂ (Aromatic) | ~140 |

| CH (Aromatic) | ~128 |

| CH (Aromatic) | ~126 |

| -CH₂-Ar | ~35 |

| -CH₂-COOH | ~30 |

Note: The predicted ¹³C-NMR data is based on computational models. Experimental data for propanoic acid shows the carboxyl carbon at a significantly downfield shift. docbrown.info

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the sulfonamide, the S=O stretches of the sulfonyl group, and the C=O stretch of the carbonyl group. The broad O-H absorption of the carboxylic acid is a hallmark feature, often spanning a wide range of wavenumbers.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| N-H (Sulfonamide) | 3350 - 3250 (two bands) |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 2980 - 2850 |

| C=O (Carboxylic Acid) | 1710 - 1680 |

| C=C (Aromatic) | 1600 - 1450 |

| S=O (Sulfonyl) | 1350 - 1300 and 1160 - 1120 (asymmetric and symmetric) |

Note: The absorption ranges are typical for these functional groups. For comparison, the IR spectrum of 3-[(4-Fluorophenyl)sulfonyl]propanoic acid exhibits similar characteristic peaks for the sulfonyl and carboxylic acid groups. spectrabase.com Studies on propanoic acid in various solvents also provide insight into the behavior of the carboxylic acid vibrational modes. researchgate.net

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]+• would confirm its molecular weight of 229.26 g/mol . nih.govchemspider.com High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the sulfamoyl group, and cleavage of the propanoic acid chain, providing further structural evidence.

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 230.04816 | Protonated Molecule |

| [M+Na]⁺ | 252.03010 | Sodium Adduct |

| [M-H]⁻ | 228.03360 | Deprotonated Molecule |

| [M+H-H₂O]⁺ | 212.03814 | Loss of Water |

Source: PubChem. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the phenyl and sulfonamide chromophores. The π → π* transitions of the benzene ring are expected to be the most prominent features. The position and intensity of these absorptions can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Although a crystal structure for this compound has not been reported in the searched literature, the crystal structures of several analogs have been determined. For instance, the crystal structure of (S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid reveals details about the packing and hydrogen bonding network in a similar molecular framework. Analysis of such structures can provide valuable insights into the likely solid-state conformation and intermolecular interactions of this compound.

Analysis of Molecular Conformation and Geometry

The molecular conformation and geometry of this compound are dictated by the spatial arrangement of its constituent atoms and the rotational freedom around its single bonds. The propanoic acid side chain, connected to the phenyl ring, can adopt various conformations due to rotation around the C-C single bonds.

Key structural features include:

A planar phenyl ring.

A flexible propanoic acid tail.

A tetrahedral geometry around the sulfur atom of the sulfonamide group.

Table 1: Predicted Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H11NO4S | nih.govuni.luchemspider.com |

| Molecular Weight | 229.26 g/mol | nih.gov |

| Monoisotopic Mass | 229.040879 Da | chemspider.com |

| XLogP3 | 0.1 | nih.gov |

| Predicted CCS ([M+H]+) | 146.8 Ų | uni.lu |

| Predicted CCS ([M-H]-) | 148.8 Ų | uni.lu |

This table is interactive. You can sort and filter the data.

Elucidation of Intermolecular Interactions

Intermolecular interactions are fundamental to understanding the solid-state structure and properties of this compound. The primary interactions expected are hydrogen bonds, given the presence of hydrogen bond donors (the carboxylic acid -OH and the sulfonamide -NH2) and acceptors (the carboxylic acid C=O and the sulfonamide SO2).

Hydrogen Bonding: The carboxylic acid groups can form strong O-H···O hydrogen bonds, often leading to the formation of dimers. The sulfonamide group can participate in N-H···O hydrogen bonds with either the carboxylic acid or another sulfonamide group. These interactions create a network that stabilizes the crystal lattice.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further contributing to the stability of the crystalline structure. whiterose.ac.uk

Halogen-Halogen Interactions: In analogs of this compound that contain halogen substituents, halogen-halogen interactions could also play a role in the crystal packing.

Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are instrumental in studying these interactions. Shifts in the vibrational frequencies of the functional groups involved (e.g., C=O, O-H, N-H, S=O) can indicate their participation in hydrogen bonding.

Regiospecificity Confirmation in Synthetic Products

The synthesis of this compound involves the introduction of the propanoic acid and sulfonamide groups onto the benzene ring. It is crucial to confirm that these substitutions have occurred at the correct positions (para-substitution in this case).

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming regiospecificity.

¹H NMR: The proton NMR spectrum would show a characteristic AA'BB' splitting pattern for the protons on the 1,4-disubstituted benzene ring. The integration of the signals would also confirm the number of protons in each chemical environment.

¹³C NMR: The carbon NMR spectrum would show the expected number of signals for the different carbon atoms in the molecule, consistent with a para-substitution pattern.

2D NMR techniques: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can provide definitive evidence of the connectivity between protons and carbons, unequivocally establishing the regiospecificity.

For example, in the synthesis of related sulfonated compounds, controlling the reaction conditions is key to achieving the desired isomer. google.com

Polymorph and Solvate Characterization

Polymorphism is the ability of a compound to exist in more than one crystalline form. researchgate.net These different forms, or polymorphs, can have distinct physical properties. nih.gov Solvates are crystalline forms that incorporate molecules of the solvent into the crystal lattice.

The characterization of polymorphs and solvates is critical in pharmaceutical development. researchgate.net Several techniques are employed for this purpose:

Powder X-ray Diffraction (PXRD): This is the definitive method for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern. whiterose.ac.uknih.gov

Differential Scanning Calorimetry (DSC): DSC can be used to detect phase transitions, such as melting and desolvation, which occur at different temperatures for different polymorphs and solvates. whiterose.ac.uknih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and can be used to quantify the amount of solvent in a solvate. nih.gov

Solid-State NMR (ssNMR): This technique can provide detailed information about the local environment of atoms in the solid state, allowing for the differentiation of polymorphs.

FTIR and Raman Spectroscopy: Vibrational spectroscopy can also distinguish between polymorphs, as the different intermolecular interactions in each form will result in subtle shifts in the vibrational spectra. nih.gov

Screening for polymorphs is often carried out by recrystallizing the compound from a variety of solvents and under different conditions (e.g., temperature, cooling rate). whiterose.ac.uk

Table 2: Techniques for Polymorph and Solvate Characterization

| Technique | Information Provided | Reference |

| Powder X-ray Diffraction (PXRD) | Unique diffraction pattern for each crystalline form. | whiterose.ac.uknih.gov |

| Differential Scanning Calorimetry (DSC) | Detects phase transitions (melting, desolvation). | whiterose.ac.uknih.gov |

| Thermogravimetric Analysis (TGA) | Quantifies solvent content in solvates. | nih.gov |

| Solid-State NMR (ssNMR) | Detailed information on the local atomic environment. | |

| FTIR/Raman Spectroscopy | Detects shifts in vibrational frequencies due to different intermolecular interactions. | nih.gov |

This table is interactive. You can sort and filter the data.

Preclinical Investigation of Biological Activities of 3 4 Sulfamoylphenyl Propanoic Acid and Its Derivatives

Enzymatic Inhibition Studies

Carbonic Anhydrase (CA) Isoenzyme Inhibition (e.g., CA II, CA IX)

Derivatives of 3-(4-sulfamoylphenyl)propanoic acid have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II. In one study, N-(3-sulfamoylphenyl)propanamide/benzamide derivatives were synthesized and evaluated. Among these, one compound, designated as P4, demonstrated the most potent inhibition against both hCA-I and hCA-II, with Ki constants of 0.22 ± 0.01 µM and 0.33 ± 0.05 µM, respectively. nih.gov Computational docking studies further supported these findings, with P4 exhibiting strong binding affinities to both enzymes. nih.gov

Another series of benzenesulfonamide (B165840) derivatives, where the cycloalkylamine nucleus of previously reported inhibitors was replaced with more flexible amino acid linkers, also showed significant inhibitory activity against various carbonic anhydrases. nih.gov Notably, these new benzenesulfonamides were generally more potent inhibitors of hCA II compared to the hCA I isoform. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoenzymes by this compound Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| P4 | hCA-I | 0.22 ± 0.01 µM | nih.gov |

| P4 | hCA-II | 0.33 ± 0.05 µM | nih.gov |

| Benzenesulfonamides with amino acid linkers | hCA-II | More potent than against hCA-I | nih.gov |

Cytochrome P450 Enzyme Modulation

The modulation of cytochrome P450 (CYP) enzymes, particularly CYP3A4, is a critical area of investigation due to their role in drug metabolism. nih.gov Research has focused on identifying selective inhibitors of CYP3A4 to avoid the undesirable clinical consequences of inhibiting other CYP isoforms. nih.gov A series of selective CYP3A4 inhibitors have been identified through high-throughput screening. nih.gov These compounds, including SCM-01, SCM-02, and SCM-03, were found to selectively inhibit CYP3A4 in both biochemical and cellular assays. nih.gov Spectral shift assays indicated that these compounds act as type II inhibitors, coordinating with the heme iron of the enzyme. nih.gov Importantly, these inhibitors are not irreversible, which is a desirable characteristic for controlling drug dosage regimens. nih.gov

Angiotensin-Converting Enzyme (ACE) Activity Modulation

The activity of angiotensin-converting enzyme (ACE) is commonly measured using the hydrolysis of the substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine. nih.gov While specific studies on the direct modulation of ACE activity by this compound were not found in the provided search results, the general field of ACE inhibition is a significant area of cardiovascular drug research.

Mechanistic Insights into Enzyme-Inhibitor Interactions

Molecular docking studies have provided valuable insights into the binding mechanisms of these inhibitors. For the carbonic anhydrase inhibitor P4, the calculated free binding energies were -8.14 and -8.03 kcal/mol for hCA-I and hCA-II, respectively, indicating strong interactions. nih.gov In the case of SARS-CoV-2 Mpro, the inhibitor GC376 was found to covalently link to the catalytic Cys145 of the enzyme, forming a hemithioacetal group. nih.gov For DHBPS, the inhibitor 4PEH was shown to interact with the enzyme in a manner similar to the natural substrate. nih.gov

Antimicrobial Efficacy Assessments

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens. nih.govelsevierpure.comnih.gov In one study, novel derivatives exhibited structure-dependent activity against ESKAPE group bacteria and drug-resistant Candida species. nih.govnih.gov Hydrazone derivatives containing heterocyclic substituents were particularly potent, with broad-spectrum activity. nih.govelsevierpure.com

Another study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives also reported good antimicrobial activity against the yeast-like fungus Candida albicans and suppression of Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.com

Table 2: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Derivative Class | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Hydrazones (14-16) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 µg/mL | nih.gov |

| Hydrazones (14-16) | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL | nih.gov |

| Hydrazones (14-16) | Gram-negative pathogens | 8 - 64 µg/mL | nih.gov |

| Hydrazones (14-16) | Drug-resistant Candida species | 8 - 64 µg/mL | nih.gov |

| Hydrazones (14-16) | Candida auris | 0.5 - 64 µg/mL | nih.govelsevierpure.com |

| 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 µg/mL | mdpi.com |

| 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 - 128 µg/mL | mdpi.com |

| 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 64 - 128 µg/mL | mdpi.com |

Evaluation Against Gram-Positive Bacterial Pathogens

Derivatives of 3-(4-hydroxyphenyl)aminopropanoic acid have shown significant, structure-dependent activity against Gram-positive bacteria. mdpi.comnih.gov Notably, certain hydrazone derivatives (compounds 14-16) exhibited potent and broad-spectrum antimicrobial activity. mdpi.comnih.gov This efficacy extended to challenging multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govelsevierpure.com

For instance, hydrazones 7-13 displayed selective antimicrobial action against MRSA and VRE strains. mdpi.com The introduction of heterocyclic substituents in hydrazone-based derivatives, as seen in compounds 14-17, was found to significantly enhance their antimicrobial activity. mdpi.com Specifically, oxadiazole derivative 20 showed promising activity against S. aureus and E. faecalis. mdpi.com

The nature of substituents on the aromatic ring also played a crucial role. The inclusion of a 4-NO2 group in the phenyl ring (compound 30) led to enhanced activity against both S. aureus and E. faecalis. mdpi.com Furthermore, the introduction of a 4-OH substituent (compound 33) yielded substantial antimicrobial activity against Gram-positive pathogens. mdpi.com In contrast, some derivatives, such as compound 4, demonstrated no antibacterial activity against either Gram-positive or Gram-negative strains. mdpi.com

Table 1: In Vitro Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Against Gram-Positive Bacteria

| Compound | Substituent | S. aureus (MIC µg/mL) | E. faecalis (MIC µg/mL) |

|---|---|---|---|

| 7 | Phenyl | 32 | >64 |

| 20 | Oxadiazole | 32 | 32 |

| 29 | Phenyl | 16 | >64 |

| 30 | 4-NO2 Phenyl | 16 | 16 |

| 33 | 4-OH Phenyl | 8-16 | 8-16 |

| 36 | Dimethylpyrazole | Active | Inactive |

Data sourced from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com

Evaluation Against Gram-Negative Bacterial Pathogens

The activity of this compound derivatives against Gram-negative bacteria appears to be more varied and substituent-dependent. While some derivatives, such as hydrazones 7-13, showed no activity against multidrug-resistant Gram-negative isolates, others demonstrated notable efficacy. mdpi.com

For example, the incorporation of a 4-NO2 substitution in the phenyl ring (compound 30) resulted in activity against E. coli and K. pneumoniae. mdpi.com Replacing the nitro group with a 4-Cl substituent (compound 31) led to increased activity against Gram-negative pathogens, including P. aeruginosa and A. baumannii. mdpi.com Similarly, the introduction of a 4-OH substituent in compound 33 resulted in significant activity against Gram-negative pathogens. mdpi.com Interestingly, the inclusion of a dimethylamino group (compound 32) rendered the compound inactive against most tested organisms, with the exception of A. baumannii. mdpi.com

Antifungal Spectrum Analysis (e.g., Candida species, Aspergillus species)

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antifungal properties, particularly against drug-resistant Candida species. mdpi.comelsevierpure.com These compounds have shown substantial activity against Candida auris, a globally emerging multidrug-resistant fungal pathogen, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL. mdpi.comnih.gov

Hydrazones containing heterocyclic substituents (compounds 14–16) were identified as having the most potent and broad-spectrum antimicrobial activity, which included efficacy against drug-resistant Candida species. mdpi.comnih.govelsevierpure.com The antifungal activity of these derivatives highlights their potential as a foundational scaffold for the development of novel agents to combat emerging and drug-resistant fungal pathogens. nih.govelsevierpure.com Other studies have also reported that derivatives of 3-aryl-3-(furan-2-yl)propanoic acid exhibit good antimicrobial activity against the yeast-like fungi Candida albicans. nih.gov

Structure-Dependent Antimicrobial Potency

The antimicrobial potency of this compound derivatives is intrinsically linked to their chemical structure. mdpi.com The variation in activity based on different functional groups and substituents underscores the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic use.

Key findings from SAR analyses include:

Hydrazone Moiety: The presence of a hydrazone group, particularly when combined with heterocyclic substituents, significantly enhances broad-spectrum antimicrobial activity. mdpi.com

Aromatic Substituents: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups like nitro (NO2) and chloro (Cl) at the 4-position of the phenyl ring have been shown to enhance activity against both Gram-positive and Gram-negative bacteria. mdpi.com Conversely, a basic substituent like dimethylamino can nullify activity against many pathogens. mdpi.com

Heterocyclic Rings: The incorporation of heterocyclic rings, such as furan (B31954) and oxadiazole, has been a successful strategy to improve antimicrobial efficacy. mdpi.com

These structure-activity relationships provide a roadmap for the rational design of more potent and selective antimicrobial agents based on the this compound scaffold.

Antiproliferative Activity in Cancer Research Models

Beyond their antimicrobial effects, derivatives of this compound have been investigated for their potential as anticancer agents.

In Vitro Cell Viability and Migration Assays

In vitro studies using various cancer cell lines have demonstrated the antiproliferative potential of these compounds. The transwell cell migration and invasion assay is a common method used to evaluate the ability of cells to move in response to a chemical stimulus, a key process in cancer metastasis. nih.govnih.gov

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer activity against A549 non-small cell lung cancer cells. mdpi.com Several compounds (12, 20–22, and 29) were found to reduce A549 cell viability by 50% and inhibit their migration in vitro. mdpi.comresearchgate.net Notably, these compounds exhibited favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity towards cancer cells. mdpi.comresearchgate.net

In another study, novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated structure-dependent antiproliferative activity in A549 cells. nih.gov Compounds 21 and 22, which contain a hydroxyimino functional group, showed the most potent cytotoxicity, with IC50 values of 5.42 µM and 2.47 µM, respectively, surpassing the efficacy of the standard chemotherapy drug cisplatin. nih.gov These promising compounds also exhibited antiproliferative activity against other lung cancer cell lines, H69 and H69AR. nih.gov

Table 2: Antiproliferative Activity of Selected 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-yl)Amino]Propanoic Acid Derivatives in A549 Cells

| Compound | Key Moiety | IC50 (µM) |

|---|---|---|

| 21 | Hydroxyimino | 5.42 |

| 22 | Hydroxyimino | 2.47 |

| Cisplatin | - | >100 |

Data sourced from a study on thiazole (B1198619) derivatives. nih.gov

Modulation of Cellular Pathways in Cancer Progression

The anticancer effects of various chemical compounds are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in cancer. nih.gov While specific research on the modulation of cellular pathways by this compound itself is limited, the broader class of propanoic acid derivatives has been shown to influence pathways critical to cancer progression.

Phytochemicals, for example, can disrupt crucial metabolic processes in cancer cells, including carbohydrate, lipid, and protein metabolism, thereby hindering their growth. nih.gov They can also target multiple dysregulated pathways involved in proliferation, apoptosis, invasion, and metastasis. nih.govnih.gov For instance, some natural compounds modulate the AMPK/PGC-1α signaling pathway, which is involved in metabolic reprogramming in cancer cells. nih.gov

Given the observed antiproliferative and migration-inhibitory effects of this compound derivatives, it is plausible that they exert their anticancer activity by modulating similar critical cellular pathways. Further research is warranted to elucidate the specific molecular mechanisms by which these compounds interfere with cancer cell signaling and progression.

Antioxidant Property Characterization (e.g., Radical Scavenging Activity)

Derivatives of similar structures, such as those from 3-((4-hydroxyphenyl)amino)propanoic acid and 3-((4-methoxyphenyl)amino)propanehydrazide, have demonstrated significant antioxidant capabilities. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and evaluated for their antioxidant activities, with several compounds showing potent effects. The antioxidant activity is often attributed to the presence of specific structural motifs, such as phenolic hydroxyl groups, which can donate a hydrogen atom to stabilize free radicals.

In one study, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and screened for their antioxidant activity using the DPPH radical scavenging method. This assay is a common and reliable method for evaluating the in vitro antioxidant activity of compounds. The results of this study revealed that several derivatives exhibited potent radical scavenging activity, with some even surpassing the activity of the well-known antioxidant, ascorbic acid.

The research highlighted that the introduction of different chemical moieties, such as semicarbazide, thiosemicarbazide (B42300), thiadiazole, and various heterocyclic rings, had a significant impact on the antioxidant potential. For example, the hydrazone derivative bearing a thiophene (B33073) moiety demonstrated antioxidant activity 1.26 times higher than the positive control, ascorbic acid. Furthermore, another derivative, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, was found to be 1.37 times more active than ascorbic acid. These findings underscore the importance of structure-activity relationships in the development of potent antioxidants based on the propanoic acid scaffold.

The table below summarizes the DPPH radical scavenging activity of selected 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives from the aforementioned study.

| Compound Name | DPPH Radical Scavenging Activity (% Inhibition) | Relative Activity to Ascorbic Acid |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | Data not specified, 1.35x higher activity | 1.35 |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | Data not specified, 1.37x higher activity | 1.37 |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Data not specified, 1.13x higher activity | 1.13 |

| Hydrazone bearing thiophene moiety | Data not specified, 1.26x higher activity | 1.26 |

| Ascorbic Acid (Reference) | Standard | 1.00 |

These preclinical findings on the derivatives of this compound suggest that this class of compounds represents a promising scaffold for the development of novel antioxidant agents. The versatility of the propanoic acid structure allows for the introduction of various functional groups, enabling the fine-tuning of their antioxidant properties. Further research is warranted to explore the full potential of these derivatives and to investigate the antioxidant capacity of the parent compound, this compound.

Structure Activity Relationship Sar and Computational Insights for 3 4 Sulfamoylphenyl Propanoic Acid Scaffolds

Correlating Structural Variations with Biological Potency and Selectivity

The biological activity of compounds based on the 3-(4-sulfamoylphenyl)propanoic acid scaffold is intricately linked to their structural modifications. The core structure consists of a phenyl ring substituted with a propanoic acid group and a sulfonamide group. Variations at these positions can significantly impact potency and selectivity.

The sulfonamide moiety (-SO₂NH₂) is a critical component. It is a well-established pharmacophore in a variety of drugs, known for its ability to form key hydrogen bonding interactions with biological targets. mdpi.com The acidic nature of the sulfonamide proton and the hydrogen bond acceptor capacity of the sulfonyl oxygens are pivotal for receptor binding. mdpi.com Modifications of the sulfonamide nitrogen, such as N-alkylation or N-arylation, can modulate the electronic properties and steric bulk, thereby influencing binding affinity and selectivity. For instance, in a series of sulfamoyl benzamidothiazoles, increasing the alkyl chain length on the sulfonamide nitrogen up to a dipropyl substitution was tolerated, while a larger dibutyl substitution led to a loss of activity, suggesting that bulky steric groups may hinder binding. nih.gov

The propanoic acid side chain also plays a crucial role. Its carboxylic acid group can act as a hydrogen bond donor and acceptor, and its length and flexibility are important for optimal interaction with the target protein. Alterations to the length of the alkyl chain or the introduction of conformational constraints can fine-tune the compound's activity.

The substitution pattern on the phenyl ring is another key determinant of biological activity. The relative positions of the sulfamoyl and propanoic acid groups (para-substitution in this case) are generally important for maintaining the desired geometry for target interaction. Introduction of additional substituents on the phenyl ring can influence the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic properties.

A summary of general structural variations and their likely impact on biological activity is presented in the table below.

| Structural Modification | Position of Variation | Potential Impact on Biological Activity |

| N-Alkylation/N-Arylation | Sulfonamide Nitrogen | Modulation of hydrogen bonding capacity, steric hindrance, and lipophilicity. |

| Chain length modification | Propanoic Acid Side Chain | Optimization of binding pocket occupancy and interaction with target residues. |

| Introduction of substituents | Phenyl Ring | Alteration of electronic properties, lipophilicity, and metabolic stability. |

| Isosteric replacement | Core Scaffold | Changes in physicochemical properties and potential for new interactions. |

Identification of Key Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound scaffold, the key pharmacophoric features can be inferred from its constituent functional groups and their known roles in drug-receptor interactions.

The essential pharmacophoric features generally include:

A hydrogen bond donor: The sulfonamide N-H group and the carboxylic acid O-H group.

A hydrogen bond acceptor: The two sulfonyl oxygen atoms and the carbonyl oxygen of the carboxylic acid.

An aromatic ring: The central phenyl group, which can participate in hydrophobic and π-stacking interactions.

A hydrophobic region: The ethyl linker of the propanoic acid side chain.

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are powerful computational tools used to predict how a ligand (such as a derivative of this compound) binds to its target receptor at the molecular level.

Molecular docking simulations can predict the preferred orientation and conformation of a ligand within a protein's binding site. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For example, a molecular docking study was performed on a related compound, 3-(4-sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione, as a cyclooxygenase-2 (COX-2) inhibitor. researchgate.netkoreascience.kr The study revealed that the sulfamoylphenyl moiety of the compound likely binds within the active site of COX-2, forming crucial interactions with key amino acid residues. researchgate.netkoreascience.kr Such studies provide a rational basis for understanding the observed biological activity and for designing new analogs with improved binding characteristics.

Docking programs use scoring functions to estimate the binding affinity between a ligand and a receptor. While these scores are approximations, they can be valuable for ranking a series of compounds and prioritizing them for synthesis and biological testing. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, can provide more accurate estimations of binding free energies.

The insights gained from SAR and molecular docking studies can be used to guide the in silico design of new, optimized analogs. nih.gov By understanding which structural modifications are likely to enhance binding affinity and selectivity, medicinal chemists can rationally design novel compounds with improved therapeutic potential. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a new analog with a corresponding hydrophobic substituent can be designed to fill that pocket and potentially increase potency. This iterative process of computational design, synthesis, and testing is a cornerstone of modern drug discovery.

Quantum Chemical Investigations (e.g., Density Functional Theory Studies)

Quantum chemical methods, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic and structural properties of molecules. nih.govnih.gov These methods can be used to calculate a variety of molecular properties that are relevant to biological activity, including:

Molecular geometry: DFT can accurately predict the three-dimensional structure of a molecule, which is essential for understanding its interaction with a target receptor. nih.gov

Electronic properties: DFT can be used to calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov These properties are crucial for understanding a molecule's reactivity and its ability to participate in intermolecular interactions. The HOMO-LUMO energy gap, for instance, is an indicator of a molecule's kinetic stability. nih.gov

Vibrational frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of a synthesized compound. mdpi.com

For sulfonamides, DFT studies have been used to investigate the nature of hydrogen bonding, the conformational preferences of the sulfonamide group, and the electronic effects of substituents on the phenyl ring. mdpi.comnih.gov These studies have shown that the sulfonamide group can act as both a hydrogen bond donor and acceptor, and that its geometry can be influenced by intramolecular hydrogen bonding. mdpi.com Such quantum chemical insights complement experimental data and provide a more complete picture of the molecular properties that govern the biological activity of this compound and its derivatives.

Applications and Future Directions in Chemical Biology Research

Role as a Scaffold in Rational Drug Design Efforts

In the field of rational drug design, a "scaffold" refers to a core molecular structure that serves as a starting point for the synthesis of a library of related compounds. azolifesciences.com The goal is to systematically modify the scaffold's peripheral chemical groups to optimize its interaction with a specific biological target, thereby enhancing its potency and selectivity. azolifesciences.commdpi.com The 3-(4-Sulfamoylphenyl)propanoic acid molecule is an exemplary scaffold due to its synthetically tractable nature and the pharmacologically relevant properties of its constituent parts.

The propanoic acid moiety provides a crucial acidic functional group that can engage in hydrogen bonding with receptor sites, a common feature in many active pharmaceutical ingredients. openmedscience.com The phenyl ring acts as a rigid linker that can be readily substituted to explore the chemical space around a target's binding pocket. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, known for its ability to bind effectively to enzyme active sites, particularly metalloenzymes like carbonic anhydrases.

Recent research on analogous phenylpropanoic acid structures highlights the power of this scaffold in generating diverse and biologically active molecules. By modifying this core, researchers have successfully developed compounds with a wide range of therapeutic potential. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise as novel antimicrobial agents against multidrug-resistant bacteria and fungi, as well as potential anticancer agents with antioxidant properties. nih.govnih.govmdpi.comresearchgate.net Other modifications to the phenylpropanoic acid core have yielded potent agonists for the free fatty acid receptor 4 (FFA4), a target for metabolic diseases. researchgate.net Similarly, the introduction of a thiazole (B1198619) ring has led to derivatives with significant antiproliferative activity in lung cancer models. mdpi.com

These findings underscore the utility of the phenylpropanoic acid framework as a foundational platform for drug discovery. The systematic modification of this scaffold allows for the fine-tuning of a compound's properties to achieve desired biological effects.

| Scaffold Base | Derivative Class | Target/Application | Key Research Finding | Reference |

|---|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazones with heterocyclic substituents | Antimicrobial (Multidrug-resistant bacteria and fungi) | Demonstrated potent, broad-spectrum antimicrobial activity, with MIC values as low as 0.5 µg/mL against certain strains. | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Derivatives with furan-2-ylmethylene substituents | Anticancer (A549 lung cancer cells) | Exhibited significant reduction in cancer cell viability and migration, coupled with potent antioxidant properties. | mdpi.com |

| 3-(4-(phenoxymethyl)phenyl)propanoic acid | Compounds with an O-C linkage | Metabolic Diseases (FFA4 Agonist) | Compound 1g showed potent FFA4 agonistic activity (pEC50 of 5.81) and high selectivity against the related FFA1 receptor. | researchgate.net |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Oxime and carbohydrazide (B1668358) derivatives | Anticancer (Drug-resistant lung cancer) | Compounds exhibited low micromolar activity against both drug-sensitive and drug-resistant lung cancer cell lines. | mdpi.com |

Development of Chemical Probes for Biological System Interrogation

Beyond its role in drug development, this compound is an excellent candidate for the creation of chemical probes. These are specialized molecules designed to study and manipulate biological systems by selectively interacting with proteins or other biomolecules. researchgate.net Activity-based probes (ABPs) are a particularly powerful class of chemical probes that covalently bind to the active site of specific enzymes, allowing for the direct measurement of their activity in complex biological samples like cell lysates or even in living organisms. researchgate.netfrontiersin.org

The structure of this compound is well-suited for conversion into an ABP. The molecule contains two key handles for chemical modification:

The Carboxylic Acid: This group can be readily coupled to a reporter tag, such as a fluorophore (for imaging) or a biotin (B1667282) tag (for affinity purification and identification of target proteins), often via a linker like polyethylene (B3416737) glycol (PEG). frontiersin.org

The Sulfonamide Group: While being a recognition element itself, the phenyl ring can be modified to include a "warhead"—a reactive group designed to form a stable, covalent bond with a nearby amino acid residue in the target enzyme's active site.

Such probes could be designed to target enzyme families known to interact with sulfonamides, such as carbonic anhydrases or certain proteases. frontiersin.org An ABP derived from this scaffold would enable researchers to profile the activity of these enzymes in various disease states, identify novel enzyme targets for the scaffold, and screen for new drug candidates in a high-throughput manner. researchgate.netrsc.org For example, a probe could be used to compare the activity profiles of specific proteases in cancerous versus healthy tissues, potentially revealing new biomarkers for disease. researchgate.net

| Probe Component | Function | Example Implementation on the Scaffold |

|---|---|---|

| Recognition Element | Binds selectively to the target protein's active site. | The core this compound structure, particularly the phenylsulfonamide moiety. |

| Reactive Group (Warhead) | Forms a covalent bond with the active enzyme. | Addition of a fluorophosphonate or vinyl sulfone group to the phenyl ring. researchgate.net |

| Reporter Tag | Enables detection and/or isolation of the probe-labeled protein. | Attachment of a biotin or fluorescent dye (e.g., rhodamine) to the carboxylic acid group. frontiersin.org |

Emerging Research Directions and Potential Collaborative Opportunities

The versatility of the this compound scaffold opens up numerous avenues for future research and collaboration. The recent successes in developing antimicrobial and anticancer agents from analogous structures suggest that this is a fertile area for further investigation. mdpi.comresearchgate.net

Emerging Research Directions:

Expansion to New Therapeutic Areas: The scaffold could be adapted to target other diseases. For example, by modifying the substituents on the phenyl ring, it may be possible to develop inhibitors for other enzyme classes, such as kinases or phosphatases, which are implicated in a wide range of human pathologies.

Combating Drug Resistance: A key finding from related scaffolds is their efficacy against drug-resistant pathogens and cancer cells. nih.govmdpi.com Future work could focus on optimizing these structures to overcome known resistance mechanisms, a critical global health challenge.

Structure-Based and In Silico Design: As more is learned about how these compounds interact with their biological targets, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to guide the design of next-generation compounds with improved potency and selectivity. mdpi.comresearchgate.net

Potential Collaborative Opportunities:

Chemistry-Biology Partnerships: The development of novel derivatives of this scaffold requires a close partnership between synthetic organic chemists, who can create new molecules, and chemical biologists and pharmacologists, who can test their activity in cellular and animal models.

Academia-Industry Collaborations: Academic labs can focus on the fundamental discovery of new targets and mechanisms of action using probes derived from the scaffold, while industrial partners can leverage their resources for large-scale synthesis, optimization, and preclinical development of promising drug candidates.

Interdisciplinary Consortia: Tackling complex problems like drug resistance often requires a multi-pronged approach. Collaborative consortia involving chemists, biologists, clinicians, and data scientists could be formed to accelerate the translation of basic scientific discoveries based on this scaffold into tangible clinical outcomes.

Q & A

Q. What are the key spectroscopic and chromatographic techniques for identifying 3-(4-Sulfamoylphenyl)propanoic acid and distinguishing it from structural analogs?

To confirm the identity of this compound, researchers should employ a combination of:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to resolve the sulfamoyl group's distinct chemical shifts (e.g., deshielding effects at ~7.5 ppm for aromatic protons adjacent to the sulfamoyl group) .

- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula (CHNOS) via exact mass measurements (e.g., m/z 229.0412 for [M-H]) .

- Infrared Spectroscopy (IR): Identify characteristic S=O stretching vibrations (~1350–1160 cm) and N-H stretches (~3300 cm) from the sulfamoyl moiety .

- Reverse-Phase HPLC: Use C18 columns with UV detection (λ ~254 nm) to separate it from analogs like 3-(4-hydroxyphenyl)propanoic acid, leveraging differences in polarity due to the sulfamoyl group .

Q. What synthetic strategies are effective for preparing this compound in laboratory settings?

A two-step approach is commonly employed:

Friedel-Crafts Acylation: React 4-sulfamoylbenzene with acrylic acid in the presence of Lewis acids (e.g., AlCl) to yield this compound. Optimize reaction temperature (60–80°C) to minimize side products like over-acylated derivatives .

Sulfamoylation Post-Functionalization: Introduce the sulfamoyl group via chlorosulfonation of 3-(4-hydroxyphenyl)propanoic acid, followed by amination with NH gas. Monitor pH (8–9) to prevent hydrolysis of the sulfamoyl group .

Validation: Confirm purity (>98%) via HPLC and compare spectral data with commercial standards (if available) .

Advanced Research Questions

Q. How does the sulfamoyl group influence the metabolic fate of this compound compared to hydroxyl/methoxy analogs?

The sulfamoyl group significantly alters phase II metabolism:

- Sulfation vs. Glucuronidation: Unlike 3-(4-hydroxyphenyl)propanoic acid (which undergoes glucuronidation), the sulfamoyl group is resistant to sulfotransferases (SULTs), reducing phase II conjugation. Instead, it may undergo N-acetylation or renal excretion due to its high polarity .

- Enzyme Interactions: Unlike hydroxylated analogs, sulfamoyl derivatives are poor substrates for hepatic SULT1A1/1A3, as shown in in vitro microsomal assays. This reduces metabolite complexity but increases plasma stability .

Methodological Tip: Use LC-MS/MS with isotopically labeled internal standards (e.g., -analogs) to track parent compound persistence in urine and plasma .

Q. What experimental designs can elucidate enzyme interactions governing the sulfamoyl group’s metabolic stability?

- Knockout Models: Compare pharmacokinetics in wild-type vs. SULT1A3 mice to assess sulfation dependency .

- Inhibitor Studies: Co-administer with SULT inhibitors (e.g., 2,6-dichloro-4-nitrophenol) in hepatocyte cultures to quantify residual metabolic pathways .

- Crystallography: Solve the crystal structure of SULT1A3 bound to this compound to identify steric clashes preventing sulfation (synchrotron radiation recommended) .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Discrepancies in half-life () or bioavailability often arise from:

- Analytical Variability: Standardize LC-MS protocols (e.g., ionization source: ESI-negative mode) across labs to improve reproducibility .

- Species-Specific Metabolism: Cross-validate data in multiple models (e.g., rat, humanized liver mice) to identify interspecies differences in renal clearance .

- Dose Dependency: Conduct dose-ranging studies (0.1–100 mg/kg) to assess nonlinear pharmacokinetics due to transporter saturation (e.g., OAT1/3) .

Q. What strategies optimize the detection of this compound in complex biological matrices?

- Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate the compound from urine/plasma. Acidify samples (pH 2–3) to enhance retention .

- Tandem Mass Spectrometry: Employ MRM transitions (e.g., m/z 229 → 155 for quantification; 229 → 80 for confirmation) to minimize matrix interference .

- Stability Testing: Preclude artifactual degradation by storing samples at -80°C and avoiding freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.